
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis could begin with a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with an appropriate reagent to form the quinoline core.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorination reagents.
Hydroxylation: The hydroxyl group at the 2nd position can be introduced via selective oxidation.
Ethylation: The ethyl group at the 3rd position can be added using alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process might also involve purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the quinolinone core.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products
Oxidation: Formation of 2-keto-3-ethyl-8-fluoroquinoline.
Reduction: Formation of 2-hydroxy-3-ethyl-8-fluoroquinoline.
Substitution: Formation of 3-ethyl-2-hydroxy-4(1H)-quinolinone derivatives with different substituents at the 8th position.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The presence of the fluorine atom can enhance its binding affinity and metabolic stability.
相似化合物的比较
Similar Compounds
2-Hydroxyquinoline: Lacks the ethyl and fluorine substituents.
8-Fluoroquinoline: Lacks the hydroxyl and ethyl groups.
3-Ethylquinoline: Lacks the hydroxyl and fluorine groups.
Uniqueness
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance its lipophilicity and metabolic stability, while the hydroxyl group can increase its solubility and reactivity.
属性
分子式 |
C11H10FNO2 |
|---|---|
分子量 |
207.20 g/mol |
IUPAC 名称 |
3-ethyl-8-fluoro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C11H10FNO2/c1-2-6-10(14)7-4-3-5-8(12)9(7)13-11(6)15/h3-6H,2H2,1H3,(H,13,15) |
InChI 键 |
QOZXRRNAWYKLQX-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)C2=C(C(=CC=C2)F)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


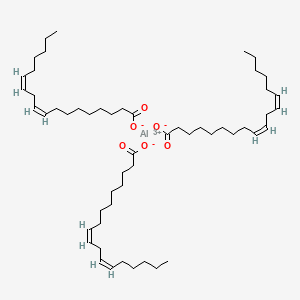
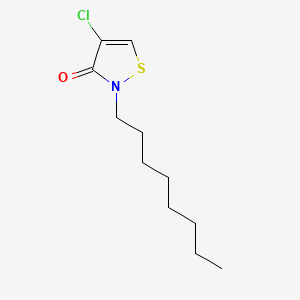
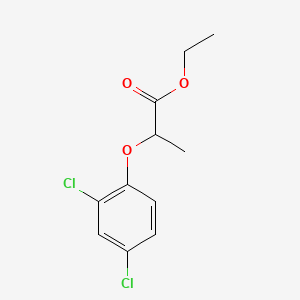
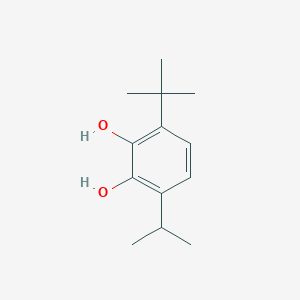
![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
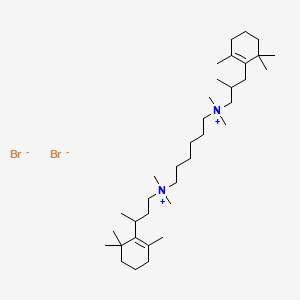

![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/structure/B13764070.png)
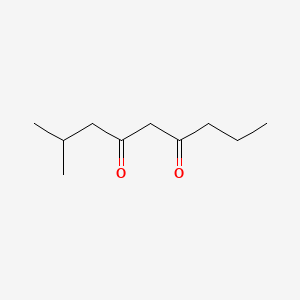

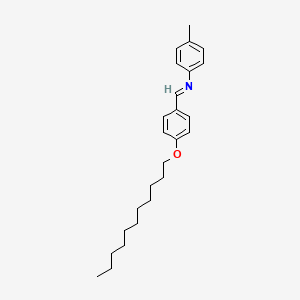

![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)
